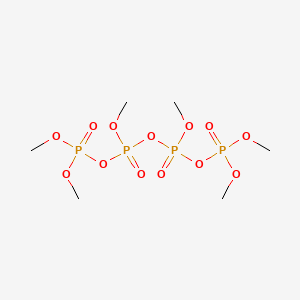
Hexamethyl tetraphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethyl tetraphosphate is an organophosphorus compound with the chemical formula [(CH₃O)₃P₂O₃]₂O. This compound is known for its high reactivity and is used in various industrial and scientific applications. It appears as a colorless liquid at room temperature and is known for its moderate solubility in water and most organic solvents.
Preparation Methods
Hexamethyl tetraphosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with trimethyl phosphate at elevated temperatures. This reaction typically occurs at around 150°C and results in the formation of this compound along with other by-products. Industrial production methods often involve the use of diethyl ether and phosphorus pentoxide, where the reaction entails the cleavage of the C-O bond of the ether .
Chemical Reactions Analysis
Hexamethyl tetraphosphate undergoes various chemical reactions, including:
Oxidation: It can be partially oxidized by oxidizing agents, leading to the release of toxic phosphorus oxides.
Hydrolysis: It readily hydrolyzes to form nontoxic products.
Common reagents used in these reactions include hydride reducing agents, oxidizing agents, and water. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
Hexamethyl tetraphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its high reactivity.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its toxicity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity poses significant challenges.
Industry: This compound is used in the production of insecticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexamethyl tetraphosphate involves its interaction with molecular targets and pathways. It primarily exerts its effects through the cleavage of pyrophosphate bonds, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, leading to toxic effects. The compound’s high reactivity also allows it to participate in a wide range of chemical reactions, further contributing to its diverse effects .
Comparison with Similar Compounds
Hexamethyl tetraphosphate can be compared with other similar organophosphorus compounds, such as:
Hexaethyl tetraphosphate: Similar in structure but with ethyl groups instead of methyl groups.
Tetraethyl pyrophosphate: Another related compound with similar applications and reactivity.
Pentaethyl triphosphate: Shares similar chemical properties and is used in similar industrial applications.
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its high reactivity and ability to participate in a wide range of chemical reactions make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
41524-09-8 |
|---|---|
Molecular Formula |
C6H18O13P4 |
Molecular Weight |
422.09 g/mol |
IUPAC Name |
dimethoxyphosphoryl [dimethoxyphosphoryloxy(methoxy)phosphoryl] methyl phosphate |
InChI |
InChI=1S/C6H18O13P4/c1-11-20(7,12-2)17-22(9,15-5)19-23(10,16-6)18-21(8,13-3)14-4/h1-6H3 |
InChI Key |
JNUNSOWOBBAUKB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OP(=O)(OC)OP(=O)(OC)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















